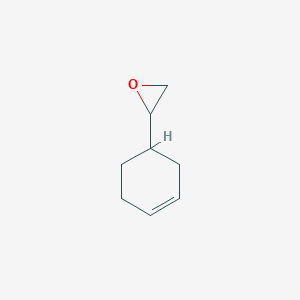

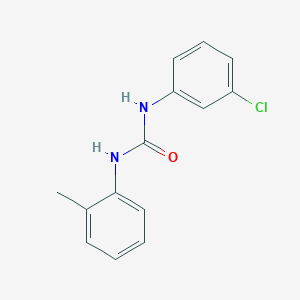

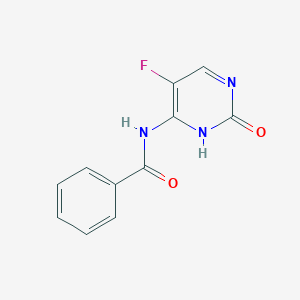

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

两性霉素B是一种源自诺卡氏菌的天然产物。由于其对真菌感染具有强大的活性,它已被广泛用作抗真菌剂。该化合物不可逆地与麦角甾醇 结合,麦角甾醇是真菌细胞膜的关键成分,破坏了它们的完整性,导致细胞死亡。其独特的结构和作用机制使其成为宝贵的治疗选择。

准备方法

两性霉素B可以通过多种途径合成,包括发酵和化学合成。以下是主要方法:

-

发酵: : 两性霉素B的天然生产涉及在合适的培养基中培养诺卡氏菌。微生物产生该化合物,然后可以将其分离和纯化。

-

化学合成: : 由于其复杂的结构,两性霉素B的化学合成很复杂。 研究人员已经开发出合成路线来获取该化合物。这些方法通常涉及多个步骤和保护基团。

化学反应分析

两性霉素B经历各种化学反应,包括:

氧化: 在特定条件下可以被氧化。

还原: 还原反应可能会改变其官能团。

取代: 可以引入或取代取代基。

这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和亲核试剂(例如,格氏试剂)。形成的主要产物取决于具体的反应条件。

科学研究应用

两性霉素B在多个领域都有应用:

临床医学: 它治疗严重的真菌感染,例如侵袭性念珠菌病、曲霉菌病和隐球菌病。

研究: 科学家用它来研究真菌细胞膜、耐药性和抗真菌机制。

生物技术: 它用作研究膜通透性和脂质相互作用的工具。

作用机制

两性霉素B的主要靶标是麦角甾醇。通过与真菌细胞膜中的麦角甾醇结合,它破坏了膜的完整性,导致离子泄漏和细胞死亡。该化合物还会影响宿主免疫反应和细胞因子的释放。

相似化合物的比较

两性霉素B因其独特的结构和广泛的抗真菌谱而脱颖而出。类似的化合物包括:

制霉菌素: 另一种针对麦角甾醇的多烯类抗真菌药。

那他霉素: 用于眼科和食品应用。

酮康唑: 一种作用机制不同的唑类抗真菌药。

请记住,两性霉素B的临床应用受到其毒性的限制,尤其是在静脉注射时。 它对危及生命的真菌感染的有效性使其成为重要的治疗选择

属性

IUPAC Name |

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUPNJVFRBGYFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326333 |

Source

|

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10357-07-0 |

Source

|

| Record name | 10357-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。